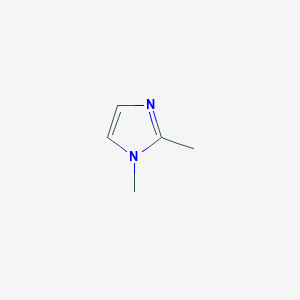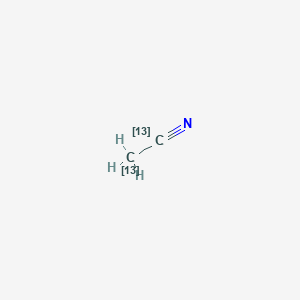
Dimethylbenzylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylbenzylamine hydrochloride (DMBA-HCl) is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 149.64 g/mol. DMBA-HCl is widely used in the field of biochemistry and pharmacology due to its unique properties.
Mécanisme D'action
The exact mechanism of action of Dimethylbenzylamine hydrochloride is not fully understood. However, it is known to act as a competitive inhibitor of certain enzymes. It is also known to bind to certain receptors in the body, which can lead to various physiological effects.
Effets Biochimiques Et Physiologiques
Dimethylbenzylamine hydrochloride has various biochemical and physiological effects. It is known to inhibit the activity of certain enzymes, which can lead to changes in metabolic pathways. It is also known to affect the function of certain receptors in the body, which can lead to changes in neurotransmitter release and hormone secretion.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethylbenzylamine hydrochloride has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized. It is also relatively inexpensive compared to other reagents and compounds used in scientific research. However, there are also limitations to the use of Dimethylbenzylamine hydrochloride. It can be toxic in high doses and can also be difficult to handle due to its hygroscopic nature.
Orientations Futures
There are several future directions for the use of Dimethylbenzylamine hydrochloride in scientific research. One area of interest is the development of new drugs and pharmaceuticals that target specific enzymes and receptors in the body. Dimethylbenzylamine hydrochloride can also be used in the study of protein structure and function, which can lead to the development of new therapies for various diseases. Additionally, Dimethylbenzylamine hydrochloride can be used in the development of new chemical compounds for use in various industries, such as the production of plastics and other materials.
In conclusion, Dimethylbenzylamine hydrochloride is a useful compound in scientific research due to its unique properties. It is commonly used in the study of enzymes and proteins, and can also be used in the development of new drugs and pharmaceuticals. While it has several advantages, there are also limitations to its use. However, with continued research, Dimethylbenzylamine hydrochloride has the potential to lead to new discoveries and advancements in various fields.
Méthodes De Synthèse
Dimethylbenzylamine hydrochloride can be synthesized using various methods. One of the most common methods involves the reaction of benzylamine with formaldehyde and hydrogen chloride gas. The reaction produces Dimethylbenzylamine hydrochloride as a white crystalline powder.
Applications De Recherche Scientifique
Dimethylbenzylamine hydrochloride is used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used in the study of enzyme kinetics and protein structure. Dimethylbenzylamine hydrochloride is also used in the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
1875-92-9 |
|---|---|
Nom du produit |
Dimethylbenzylamine hydrochloride |
Formule moléculaire |
C9H14ClN |
Poids moléculaire |
171.67 g/mol |
Nom IUPAC |
N,N-dimethyl-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-10(2)8-9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3;1H |
Clé InChI |
CADWTSSKOVRVJC-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=CC=C1.Cl |
SMILES canonique |
C[NH+](C)CC1=CC=CC=C1.[Cl-] |
Autres numéros CAS |
1875-92-9 |
Numéros CAS associés |
103-83-3 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)








